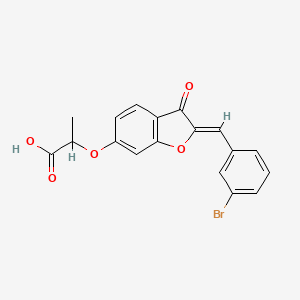

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

描述

(Z)-2-((2-(3-Bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a benzofuran-derived compound featuring a benzylidene substituent at the 3-position of the benzofuran core. The Z-configuration of the benzylidene double bond ensures stereochemical specificity, while the 3-bromo substituent introduces electronic and steric effects distinct from other halogen or functional group analogs.

属性

IUPAC Name |

2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-10(18(21)22)23-13-5-6-14-15(9-13)24-16(17(14)20)8-11-3-2-4-12(19)7-11/h2-10H,1H3,(H,21,22)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDQGOVAIPDBAV-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multiple steps:

Formation of the Benzofuran Core: The initial step often involves the cyclization of an appropriate precursor to form the dihydrobenzofuran ring. This can be achieved through intramolecular Friedel-Crafts acylation or other cyclization reactions.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative. This step usually requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Attachment of the Propanoic Acid Group: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid group. This can be achieved using reagents like acetic anhydride or propanoic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the bromobenzylidene group. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring or the double bond in the bromobenzylidene group. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibit promising anticancer properties. The benzofuran structure is known for its ability to interact with multiple biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in several studies. Its structural components allow it to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes associated with metabolic disorders. For instance, its interaction with cyclooxygenase (COX) enzymes suggests a potential role in pain management and inflammation control .

Antimicrobial Activity

Recent investigations have revealed antimicrobial properties against various pathogens, including bacteria and fungi. The compound's efficacy against resistant strains is particularly notable, highlighting its potential as a new therapeutic agent in combating infections .

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into its use as a modifier in polymer blends .

Sensor Technology

The compound's electronic properties have led to explorations in sensor technology, particularly in the development of organic semiconductors for chemical sensors. Its ability to interact with various analytes can be harnessed for detecting environmental pollutants .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Anti-inflammatory Properties | Reduced IL-6 and TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |

| Study C | Enzyme Inhibition | Inhibited COX enzymes effectively, suggesting pain relief applications. |

| Study D | Antimicrobial Activity | Showed activity against MRSA strains, indicating potential for antibiotic development. |

| Study E | Polymer Chemistry | Enhanced mechanical properties when incorporated into polycarbonate matrices. |

作用机制

The mechanism of action of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can participate in π-π interactions with aromatic residues in proteins, while the propanoic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Substituent Variations and Structural Differences

Electronic and Steric Effects

- Chlorine: Smaller than bromine, the chloro substituent may improve solubility while retaining moderate electronegativity. LEAP CHEM CO., LTD. markets this analog as an intermediate for APIs, suggesting utility in drug synthesis . Fluorine: The 3-fluoro analog (methyl ester derivative) acts as a prodrug, with the ester group enhancing membrane permeability. Fluorine’s high electronegativity may alter electronic distribution in the benzylidene ring .

- The propanoate ester form (vs. free acid) may reduce cytotoxicity . 3,4,5-Trimethoxy: The three methoxy groups significantly enhance hydrophilicity and steric hindrance, which could improve solubility but reduce membrane permeability. This analog is categorized under "Other Chemicals," hinting at niche industrial applications .

Research Findings and Trends

Synthetic Accessibility :

- Chloro and fluoro analogs are more frequently synthesized due to lower molecular weight and cost-effectiveness of raw materials .

- Trimethoxy derivatives require multistep synthesis, increasing production complexity .

Structure-Activity Relationship (SAR) :

- Preliminary data (inferred from supplier descriptions) suggest chloro and bromo analogs are prioritized for pharmaceutical intermediates, whereas methoxy derivatives are explored for agrochemicals .

- The Z-configuration is critical for maintaining planar geometry, ensuring proper alignment with biological targets.

Notes

- Further pharmacological studies are required to validate hypotheses about binding affinity or metabolic stability.

生物活性

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, which include anti-tumor, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure indicates the presence of a bromobenzylidene moiety which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anti-tumor effects. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antibacterial Properties

The antibacterial activity of this compound has been explored against various pathogens. For instance, studies have shown that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cellular functions .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Case Study 1 : A study conducted on a related benzofuran derivative showed a significant reduction in tumor size in murine models when treated with the compound at varying dosages over a period of four weeks .

- Case Study 2 : Another investigation highlighted the antibacterial efficacy of benzofuran derivatives against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。